2-Chlorophenylmagnesium bromide
Overview
Description
2-Chlorophenylmagnesium bromide is an organomagnesium compound with the chemical formula C6H4BrClMg. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly valuable due to its ability to introduce the 2-chlorophenyl group into various molecules, making it a versatile building block in the construction of complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorophenylmagnesium bromide can be synthesized by reacting 2-chlorobromobenzene with magnesium in an inert solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenylmagnesium bromide undergoes several types of reactions, including:
Addition Reactions: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can replace halogens in organic compounds.
Coupling Reactions: It participates in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of diethyl ether or THF to form secondary and tertiary alcohols.
Epoxides: Opens epoxide rings to form alcohols with the 2-chlorophenyl group incorporated.
Carbon Dioxide: Reacts with carbon dioxide to form 2-chlorobenzoic acid upon acidic workup.
Major Products Formed
Alcohols: From reactions with aldehydes, ketones, and epoxides.
2-Chlorobenzoic Acid: From reaction with carbon dioxide.
Scientific Research Applications
2-Chlorophenylmagnesium bromide is extensively used in scientific research, particularly in organic synthesis. Its applications include:
Chemistry: Used as a reagent for forming carbon-carbon bonds, synthesizing alcohols, ketones, and other organic compounds.
Biology: Utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Chlorophenylmagnesium bromide involves its role as a nucleophile. The carbon-magnesium bond in the compound is highly polarized, with the carbon atom being nucleophilic. This allows it to attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds. The presence of the 2-chlorophenyl group influences the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorophenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- 3-Fluorophenylmagnesium bromide
- 4-(Trifluoromethoxy)benzylmagnesium bromide
- p-Tolylmagnesium bromide
- 2-Methoxyphenylmagnesium bromide
Uniqueness
2-Chlorophenylmagnesium bromide is unique due to the presence of the chlorine atom at the ortho position on the phenyl ring. This positioning affects the electronic properties and steric hindrance, making it distinct in its reactivity compared to other Grignard reagents. The ortho-chlorine can influence the regioselectivity and outcome of reactions, providing different synthetic pathways and products .
Properties
IUPAC Name |
magnesium;chlorobenzene;bromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQNNAZNZDJEDX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)Cl.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClMg | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36692-27-0 | |
Record name | 2-Chlorophenylmagnesiumbromide, 0.5M in 2-Methyltetrahydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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